molecular formula C17H16Cl2O3 B3087254 2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid CAS No. 1171923-86-6

2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid

Cat. No.: B3087254
CAS No.: 1171923-86-6
M. Wt: 339.2 g/mol
InChI Key: YOQJWIFSDDHBTL-UHFFFAOYSA-N
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Description

2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid is an organic compound characterized by the presence of a dichlorophenyl group, a propyl chain, and a methoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzene and 6-methoxybenzoic acid.

    Formation of Propyl Chain: The propyl chain is introduced through a Friedel-Crafts alkylation reaction, where 3,4-dichlorobenzene reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling Reaction: The resulting product is then coupled with 6-methoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may block the binding site of a key enzyme, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorophenyl isocyanate: Shares the dichlorophenyl group but differs in its functional groups and reactivity.

    2,3-Dichlorophenylpiperazine: Contains a dichlorophenyl group and a piperazine ring, used in the synthesis of pharmaceuticals.

    3,5-Dichloro-2,4,6-trifluoropyridine: Contains dichloro and trifluoro substituents, used in chemical synthesis.

Uniqueness

2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[3-(3,4-dichlorophenyl)propyl]-6-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O3/c1-22-15-7-3-6-12(16(15)17(20)21)5-2-4-11-8-9-13(18)14(19)10-11/h3,6-10H,2,4-5H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQJWIFSDDHBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)CCCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101208933
Record name 2-[3-(3,4-Dichlorophenyl)propyl]-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101208933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171923-86-6
Record name 2-[3-(3,4-Dichlorophenyl)propyl]-6-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171923-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(3,4-Dichlorophenyl)propyl]-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101208933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid
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2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid

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